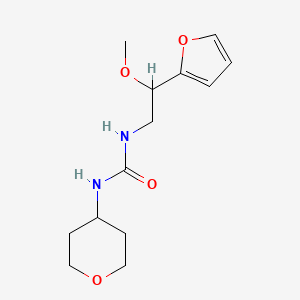
1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has been extensively studied due to its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
Wirkmechanismus
The mechanism of action of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is not fully understood. However, it has been shown to inhibit specific enzymes and signaling pathways, leading to changes in cellular processes. For example, it has been shown to inhibit the activity of protein kinase C, which plays a role in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells. Additionally, it has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea in lab experiments include its ability to selectively inhibit specific enzymes and signaling pathways, its potential use as a tool in biochemical and physiological studies, and its potential therapeutic applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Another direction is to continue studying its mechanism of action, which could lead to the development of more selective and effective compounds. Additionally, further studies could be done to optimize the synthesis method and increase the yield of the compound.
Synthesemethoden
The synthesis of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been achieved using various methods. One of the most common methods involves the reaction of furan-2-carbaldehyde with 2-methoxyethylamine, followed by the addition of tetrahydro-2H-pyran-4-yl isocyanate. This method has been optimized to increase the yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has various scientific research applications. It has been studied as a potential drug for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been used as a tool in biochemical and physiological studies, such as investigating the role of specific enzymes and signaling pathways.
Eigenschaften
IUPAC Name |
1-[2-(furan-2-yl)-2-methoxyethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-17-12(11-3-2-6-19-11)9-14-13(16)15-10-4-7-18-8-5-10/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPCTHVRPIYYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1CCOCC1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3001286.png)
![N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3001287.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001288.png)
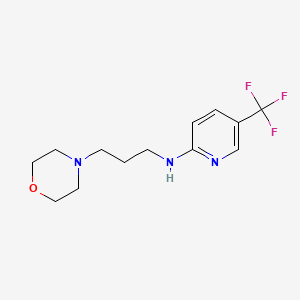
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)

![3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B3001296.png)

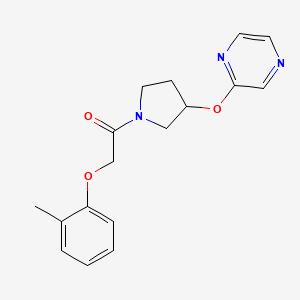

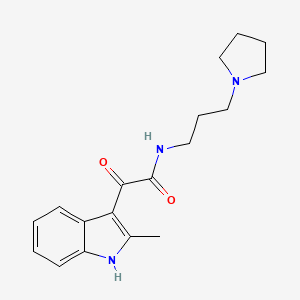
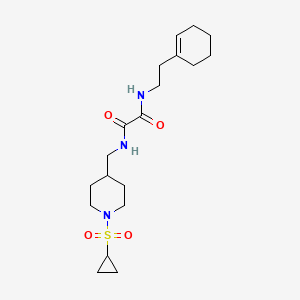
![(2Z)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3001306.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3001307.png)